{2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol
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Overview
Description
The compound {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol is a complex organic molecule featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an octahydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol typically involves multiple steps, starting with the preparation of the pyrimidine ring with a trifluoromethyl group. This can be achieved through the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with appropriate reagents . The octahydroisoindole moiety is then introduced through a series of hydrogenation and cyclization reactions . The final step involves the addition of a methanol group to the isoindole structure under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-pressure reactors can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
{2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol: has several applications in scientific research:
Mechanism of Action
The mechanism of action of {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes . The isoindole structure may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]aniline
- 2-methyl-6-(trifluoromethyl)pyrimidine derivatives
Uniqueness
The uniqueness of {2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol lies in its combination of a trifluoromethyl-pyrimidine moiety with an octahydroisoindole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18F3N3O |
---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
[2-[6-(trifluoromethyl)pyrimidin-4-yl]-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)11-5-12(19-9-18-11)20-6-10-3-1-2-4-13(10,7-20)8-21/h5,9-10,21H,1-4,6-8H2 |
InChI Key |
DAKQLPFDMKJKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CN(CC2C1)C3=NC=NC(=C3)C(F)(F)F)CO |
Origin of Product |
United States |
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